molecular formula C19H16N2OS B2769261 N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea CAS No. 866038-84-8

N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

Cat. No.: B2769261
CAS No.: 866038-84-8
M. Wt: 320.41
InChI Key: DAMOHGLFZRZTPH-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea is an organic compound with the molecular formula C19H16N2OS It is a thiourea derivative, characterized by the presence of a benzoyl group and a 2-methyl-1-naphthyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea typically involves the reaction of benzoyl chloride with 2-methyl-1-naphthylamine in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea can be compared with other thiourea derivatives, such as:

    N-benzoyl-N’-(2-naphthyl)thiourea: Similar structure but lacks the methyl group on the naphthyl ring.

    N-benzoyl-N’-(1-naphthyl)thiourea: The naphthyl group is attached at a different position.

    N-benzoyl-N’-(2-methylphenyl)thiourea: The naphthyl group is replaced by a phenyl group.

The presence of the 2-methyl-1-naphthyl group in N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-methylnaphthalen-1-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-13-11-12-14-7-5-6-10-16(14)17(13)20-19(23)21-18(22)15-8-3-2-4-9-15/h2-12H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOHGLFZRZTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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